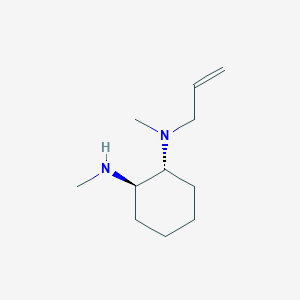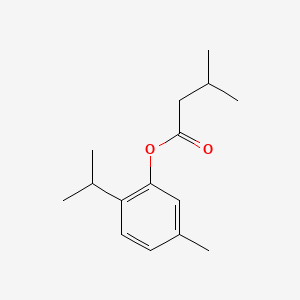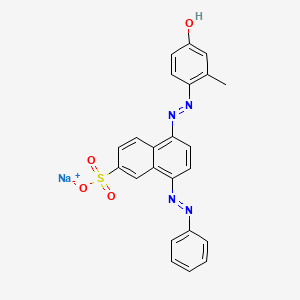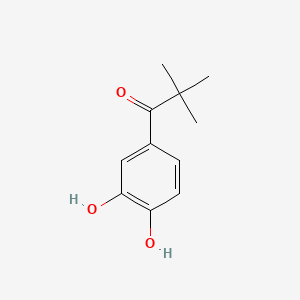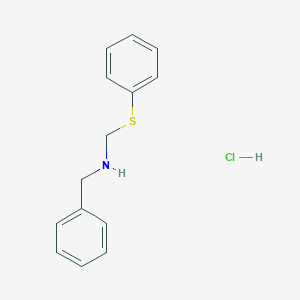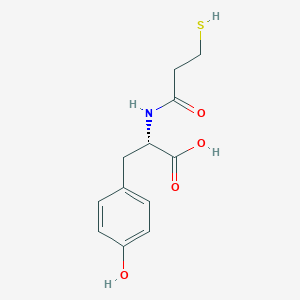
N-(3-Sulfanylpropanoyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Sulfanylpropanoyl)-L-tyrosine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a sulfanyl group attached to a propanoyl chain, which is further linked to the amino acid L-tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 3-mercaptopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the amino group of 3-mercaptopropanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .
化学反应分析
Types of Reactions
N-(3-Sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-Sulfanylpropanoyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized materials and as a precursor in various chemical processes
作用机制
The mechanism of action of N-(3-Sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, thereby inhibiting or modulating the activity of the target enzyme. This interaction can affect various biochemical pathways and physiological processes .
相似化合物的比较
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.
N-(3-Sulfanylpropanoyl)glycine: Another amino acid derivative with a similar structure but different biological activity.
Uniqueness
N-(3-Sulfanylpropanoyl)-L-tyrosine is unique due to its specific combination of the sulfanylpropanoyl group with L-tyrosine. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
属性
CAS 编号 |
72636-16-9 |
|---|---|
分子式 |
C12H15NO4S |
分子量 |
269.32 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c14-9-3-1-8(2-4-9)7-10(12(16)17)13-11(15)5-6-18/h1-4,10,14,18H,5-7H2,(H,13,15)(H,16,17)/t10-/m0/s1 |
InChI 键 |
HAMZHHYTTXMBKE-JTQLQIEISA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCS)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


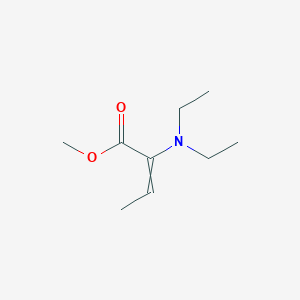
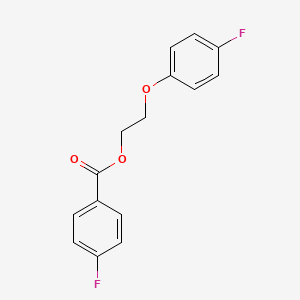
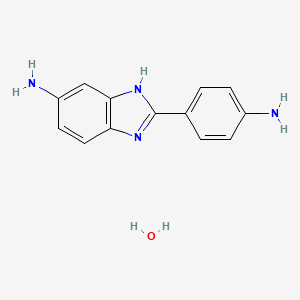
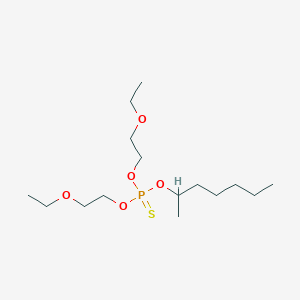
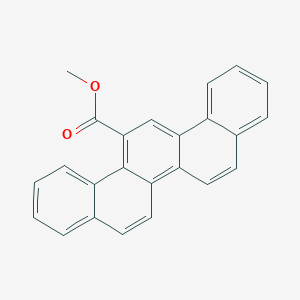
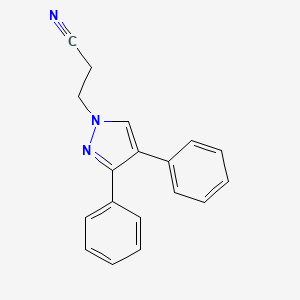
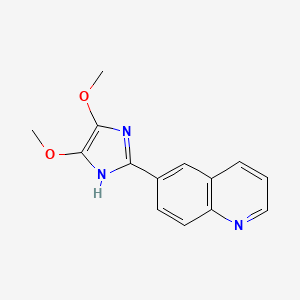
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
